molecular formula C24H24O2 B14420599 1,1'-(2-Phenylbut-1-ene-1,1-diyl)bis(4-methoxybenzene) CAS No. 82333-56-0

1,1'-(2-Phenylbut-1-ene-1,1-diyl)bis(4-methoxybenzene)

Cat. No.: B14420599
CAS No.: 82333-56-0
M. Wt: 344.4 g/mol
InChI Key: RLYDCLJKQAXIQC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Ethyl-alpha-(4,4’-dimethoxybenzhydrylidene)toluene typically involves the reaction of 4,4’-dimethoxybenzophenone with ethylmagnesium bromide, followed by a dehydration step to form the final product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed:

Scientific Research Applications

alpha-Ethyl-alpha-(4,4’-dimethoxybenzhydrylidene)toluene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-Ethyl-alpha-(4,4’-dimethoxybenzhydrylidene)toluene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may exert its effects through binding to active sites or altering the conformation of target proteins, thereby influencing their activity and downstream signaling pathways .

Comparison with Similar Compounds

  • alpha-Methyl-alpha-(4,4’-dimethoxybenzhydrylidene)toluene
  • alpha-Ethyl-alpha-(4,4’-dimethoxybenzhydrylidene)benzene
  • 4,4’-Dimethoxybenzhydrol

Comparison: Compared to its analogs, alpha-Ethyl-alpha-(4,4’-dimethoxybenzhydrylidene)toluene exhibits unique reactivity and stability due to the presence of the ethyl group, which influences its electronic and steric properties. This makes it particularly useful in specific synthetic applications and research contexts .

Properties

IUPAC Name

1-methoxy-4-[1-(4-methoxyphenyl)-2-phenylbut-1-enyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O2/c1-4-23(18-8-6-5-7-9-18)24(19-10-14-21(25-2)15-11-19)20-12-16-22(26-3)17-13-20/h5-17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYDCLJKQAXIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509860
Record name 1,1'-(2-Phenylbut-1-ene-1,1-diyl)bis(4-methoxybenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82333-56-0
Record name 1,1'-(2-Phenylbut-1-ene-1,1-diyl)bis(4-methoxybenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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